Synthesis and structural elucidation of Thiomichler's ketone
Synthesis and structural elucidation of Thiomichler's ketone
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Thiomichler's Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomichler's ketone, formally known as 4,4'-bis(dimethylamino)thiobenzophenone, is an aromatic thioketone of significant interest in organic synthesis and materials science. It serves as a chromogenic reagent and a building block for various functional dyes and materials. This technical guide provides a comprehensive overview of a common synthetic route to Thiomichler's ketone and the analytical methods employed for its structural elucidation and characterization. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to assist researchers in the practical application of this chemistry.
Physical and Chemical Properties
Thiomichler's ketone is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | bis[4-(dimethylamino)phenyl]methanethione | [1] |
| Synonyms | Michler's thione, 4,4'-Bis(dimethylamino)thiobenzophenone | [1][2] |
| CAS Number | 1226-46-6 | [2] |
| Molecular Formula | C₁₇H₂₀N₂S | [1] |
| Molecular Weight | 284.42 g/mol | [2] |
| Appearance | Violet or blue crystalline powder/solid | [1] |
| Melting Point | 198-206 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and dichloromethane. |
Synthesis of Thiomichler's Ketone
The most common and efficient laboratory-scale synthesis of Thiomichler's ketone involves the direct thionation (sulfurization) of its corresponding oxygen analog, Michler's ketone (4,4'-bis(dimethylamino)benzophenone). Lawesson's reagent is the preferred thionating agent for this transformation due to its mild reaction conditions and high yields compared to other reagents like phosphorus pentasulfide.[3][4]
The reaction mechanism proceeds through a [2+2] cycloaddition of the carbonyl group onto the P=S bond of the reactive dithiophosphine ylide form of Lawesson's reagent, forming a transient thiaoxaphosphetane intermediate.[3][4] This intermediate then undergoes a cycloreversion, driven by the formation of a highly stable P=O bond, to yield the desired thioketone.[3][4]
Caption: Synthesis of Thiomichler's ketone via thionation of Michler's ketone.
Detailed Experimental Protocol
This protocol describes the synthesis of Thiomichler's ketone from Michler's ketone using Lawesson's reagent.
Materials:
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Michler's ketone (4,4'-bis(dimethylamino)benzophenone)
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Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
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Toluene (anhydrous)
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Silica gel for column chromatography
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Hexane (reagent grade)
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Ethyl acetate (reagent grade)
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Round-bottom flask (e.g., 250 mL)
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
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Chromatography column
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Michler's ketone (1.0 eq). Add anhydrous toluene to dissolve the ketone (approx. 5-10 mL of toluene per gram of ketone).
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Addition of Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq). Note: While stoichiometry suggests 0.5 eq, some procedures may use a slight excess (e.g., 0.55 eq) to ensure complete conversion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The solution will typically change color as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (Michler's ketone) is fully consumed. This may take several hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
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Purification: The crude residue contains the desired product along with phosphorus-containing byproducts. Purify the crude solid by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect the fractions containing the vibrant blue-violet product (Thiomichler's ketone).
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/hexane if necessary. Dry the final product under vacuum to obtain deep violet crystals.
Structural Elucidation
The identity and purity of the synthesized Thiomichler's ketone are confirmed using a combination of spectroscopic methods. Each technique provides specific information about the molecule's structure.
Caption: Workflow for the structural elucidation of Thiomichler's ketone.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Thiomichler's ketone.
| Technique | Feature | Expected Observation |
| Mass Spec. (EI) | Molecular Ion (M⁺˙) | m/z = 284, corresponding to the molecular formula C₁₇H₂₀N₂S. |
| α-Cleavage Fragment | m/z = 164, corresponding to [M - C₇H₈N]⁺ fragment. | |
| ¹H NMR | N-Methyl Protons (-N(CH₃)₂) | Singlet, ~3.0-3.2 ppm (12H). |
| Aromatic Protons | Two doublets (AA'BB' system), ~6.7-6.9 ppm and ~7.2-7.4 ppm (8H total). | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | Signal significantly downfield, ~210-220 ppm. |
| Aromatic Carbons | Multiple signals between ~110-155 ppm. | |
| N-Methyl Carbons (-N(CH₃)₂) | Signal at ~40 ppm. | |
| IR Spectroscopy | C=S Stretch | A moderate to strong band in the 1100-1250 cm⁻¹ region. This can be coupled with other vibrations. |
| Aromatic C=C Stretch | Bands in the 1500-1600 cm⁻¹ region. | |
| C-H Stretch (Aromatic & Alkyl) | Bands just above and below 3000 cm⁻¹, respectively. |
Detailed Analysis
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Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the synthesized compound. For Thiomichler's ketone, the molecular ion peak (M⁺˙) should appear at m/z 284, consistent with its molecular formula. A major fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl/thiocarbonyl carbon and one of the aromatic rings.[5] This would result in a stable acylium-type ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The structure of Thiomichler's ketone is highly symmetrical. This should result in a simple spectrum: a singlet integrating to 12 protons for the four equivalent N-methyl groups, and a set of signals for the eight aromatic protons. Due to the electron-donating dimethylamino groups, the aromatic signals will appear relatively upfield.
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¹³C NMR: The carbon NMR spectrum is crucial for confirming the presence of the thiocarbonyl group. The C=S carbon is highly deshielded and will appear far downfield, typically in the 210-220 ppm range. Other expected signals include the N-methyl carbons around 40 ppm and the distinct signals for the aromatic carbons.
-
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Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The most critical absorption to identify is the C=S stretch, confirming the conversion of the C=O group. The C=S stretching vibration is typically weaker than the C=O stretch and its position can vary due to coupling with other vibrations.[6] For aromatic thioketones, it is often found in the 1100-1250 cm⁻¹ region. The disappearance of the strong C=O stretch from the starting material (Michler's ketone, typically ~1650 cm⁻¹) and the appearance of the C=S band provides strong evidence for a successful reaction. Other characteristic bands, such as those for aromatic C=C and C-H bonds, will also be present.[1]
References
- 1. 4,4'-Bis(dimethylamino)thiobenzophenone | C17H20N2S | CID 71045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4′-Bis(dimethylamino)thiobenzophenone for synthesis | 1226-46-6 [sigmaaldrich.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
